molecular formula C6H8ClNS B2895365 2-(Chloromethyl)-4-ethyl-1,3-thiazole CAS No. 1343666-45-4

2-(Chloromethyl)-4-ethyl-1,3-thiazole

Cat. No.: B2895365
CAS No.: 1343666-45-4
M. Wt: 161.65
InChI Key: ANGYEEBXTFHGEI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a chloromethyl group at the second position and an ethyl group at the fourth position of the thiazole ring. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole typically involves the chloromethylation of 4-ethylthiazole. One common method includes the reaction of 4-ethylthiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-ethyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of methylthiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-ethyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of microbial growth or other biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylthiazole
  • 2-(Chloromethyl)-5-ethylthiazole
  • 2-(Bromomethyl)-4-ethylthiazole

Comparison: 2-(Chloromethyl)-4-ethyl-1,3-thiazole is unique due to the specific positioning of the chloromethyl and ethyl groups on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the presence of the ethyl group at the fourth position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGYEEBXTFHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343666-45-4
Record name 2-(chloromethyl)-4-ethyl-1,3-thiazole
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